molecular formula C9H9N3O B11915037 5-(Aminomethyl)quinoxalin-6-ol

5-(Aminomethyl)quinoxalin-6-ol

Cat. No.: B11915037
M. Wt: 175.19 g/mol
InChI Key: FKFKWQZAJMWUNZ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)quinoxalin-6-ol is a heterocyclic compound that contains a quinoxaline core structure. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The compound’s molecular formula is C₉H₉N₃O, and it has a molecular weight of 175.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)quinoxalin-6-ol typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives, followed by further functionalization. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then subjected to aminomethylation and hydroxylation reactions .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)quinoxalin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .

Scientific Research Applications

5-(Aminomethyl)quinoxalin-6-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)quinoxalin-6-ol involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division. The compound may also interact with cellular receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)quinoxalin-6-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aminomethyl and hydroxyl groups allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-(aminomethyl)quinoxalin-6-ol

InChI

InChI=1S/C9H9N3O/c10-5-6-8(13)2-1-7-9(6)12-4-3-11-7/h1-4,13H,5,10H2

InChI Key

FKFKWQZAJMWUNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1O)CN

Origin of Product

United States

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